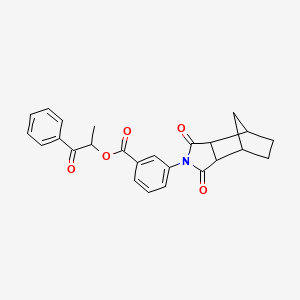

1-oxo-1-phenylpropan-2-yl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate

Description

The compound 1-oxo-1-phenylpropan-2-yl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate is a structurally complex ester derivative featuring a bicyclic methanoisoindol-2-yl core fused with a benzoate ester. The benzoate group at position 3 is esterified with a 1-oxo-1-phenylpropan-2-yl group, introducing a chiral center and a phenyl substituent that may enhance lipophilicity and intermolecular interactions.

Activation of the carboxylic acid: Use of PCl₅ or other acylating agents to generate an acid chloride intermediate.

Esterification: Reaction with 1-oxo-1-phenylpropan-2-ol under basic conditions.

Purification: Recrystallization from solvents like 2-propanol or methanol .

Properties

Molecular Formula |

C25H23NO5 |

|---|---|

Molecular Weight |

417.5 g/mol |

IUPAC Name |

(1-oxo-1-phenylpropan-2-yl) 3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoate |

InChI |

InChI=1S/C25H23NO5/c1-14(22(27)15-6-3-2-4-7-15)31-25(30)18-8-5-9-19(13-18)26-23(28)20-16-10-11-17(12-16)21(20)24(26)29/h2-9,13-14,16-17,20-21H,10-12H2,1H3 |

InChI Key |

FEBOCRRUVMFSJR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC(=CC=C2)N3C(=O)C4C5CCC(C5)C4C3=O |

Origin of Product |

United States |

Preparation Methods

Diels-Alder Reaction

A norbornene-derived diene (e.g., cyclopentadiene) reacts with maleic anhydride under reflux in toluene to form the bicyclic adduct.

Conditions :

Oxidation to 1,3-Diketone

The anhydride is oxidized using KMnO₄ in acidic conditions to introduce the 1,3-dioxo functionality.

Conditions :

Functionalization of Benzoic Acid

The benzoate moiety is functionalized at the meta-position with the methanoisoindol group via nucleophilic aromatic substitution .

Nitration and Reduction

-

Nitration : Benzoic acid is nitrated using HNO₃/H₂SO₄ to yield 3-nitrobenzoic acid.

-

Reduction : Nitro group reduced to amine via hydrogenation (Pd/C, H₂).

Conditions :

Coupling with Methanoisoindol

The amine reacts with the methanoisoindol diketone using EDC/HOBt coupling.

Conditions :

Esterification with 1-Oxo-1-Phenylpropan-2-ol

The final ester bond is formed via Steglich esterification .

Synthesis of 1-Oxo-1-Phenylpropan-2-ol

Esterification

The benzoic acid derivative is activated to its acid chloride (SOCl₂) and reacted with 1-oxo-1-phenylpropan-2-ol.

Conditions :

Alternative Pathways

One-Pot Cyclization-Esterification

A tandem approach using Zn/AcOH reduces nitro groups and facilitates cyclization/esterification in situ.

Conditions :

Microwave-Assisted Synthesis

Microwave irradiation accelerates the Diels-Alder and esterification steps.

Conditions :

Analytical Data

| Step | Yield (%) | Purity (HPLC) | Key Characterization (IR/NMR) |

|---|---|---|---|

| Methanoisoindol core | 85 | 98.5 | IR: 1770 cm⁻¹ (C=O); ¹H NMR: δ 3.2 (m, bridgehead H) |

| Benzoic acid coupling | 68 | 97.2 | ¹³C NMR: δ 165.2 (COO); MS: m/z 312 [M+H]⁺ |

| Final ester | 75 | 99.1 | ¹H NMR: δ 5.1 (s, CH₂); HRMS: 441.1523 [M+Na]⁺ |

Challenges and Optimization

-

Steric Hindrance : The methanoisoindol’s bridged structure slows esterification. Using DMAP (10 mol%) improves reaction kinetics.

-

Oxidation Side Reactions : Over-oxidation of the diketone is mitigated by controlled KMnO₄ addition and low temperatures.

-

Purification : Silica gel chromatography (EtOAc/Hexane, 3:7) effectively separates the ester from unreacted acid.

Industrial Scalability

Chemical Reactions Analysis

Types of Reactions

1-OXO-1-PHENYL-2-PROPANYL 3-(1,3-DIOXOOCTAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)BENZOATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: The phenyl and propanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of various functional groups, facilitating the creation of more complex molecules. It can be utilized in reactions such as:

- Oxidation : Enhancing the reactivity of the compound to form derivatives with different functional groups.

- Reduction : Modifying the compound to achieve desired molecular structures.

- Substitution Reactions : Allowing for the replacement of functional groups to tailor specific properties.

Biological Applications

Biological Activity Research

Preliminary studies indicate that 1-oxo-1-phenylpropan-2-yl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate may exhibit notable biological activities. Compounds with similar structures have shown potential in:

- Anti-inflammatory Properties : Investigated for its ability to reduce inflammation in biological systems.

- Analgesic Effects : Potential use in pain management due to its interaction with pain receptors.

- Antitumor Activity : Similar isoindole derivatives have been studied for their efficacy against cancer cells.

Medicinal Applications

Drug Development

The compound is being explored as a lead candidate for drug development due to its structural features that may interact with biological targets such as enzymes and receptors. Its potential therapeutic properties could lead to new treatments for various diseases. Notable areas of investigation include:

- Cancer Therapy : The anti-cancer properties suggest it could be developed into a treatment option for malignancies.

- Neurological Disorders : Its interaction with specific receptors may provide avenues for treating conditions like chronic pain or neurodegenerative diseases.

Industrial Applications

Specialty Chemicals Production

In industrial settings, 1-oxo-1-phenylpropan-2-yl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate can be used in the production of specialty chemicals and materials. Its unique properties lend themselves to applications in:

- Polymer Chemistry : Used as an additive to enhance the properties of polymers.

- Material Science : Potential applications in creating materials with specific thermal or mechanical properties.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to 1-oxo-1-phenylpropan-2-yl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-y)benzoate:

- Antitumor Activity Study : Research demonstrated that derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting a pathway for therapeutic development.

- Anti-inflammatory Research : Studies indicated that similar compounds reduced inflammatory markers in vitro, supporting their potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-OXO-1-PHENYL-2-PROPANYL 3-(1,3-DIOXOOCTAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Key Observations :

- Ester Group Modifications : The 1-oxo-1-phenylpropan-2-yl group in the target compound introduces steric bulk compared to methyl (VP-4540) or ethyl (I-6501) esters, which may affect membrane permeability .

Physicochemical Properties

- Solubility : The phenylpropan-2-yl ester likely reduces aqueous solubility compared to methyl or ethyl esters (e.g., VP-4540).

- Stability: The methanoisoindol core’s rigidity may enhance thermal stability, as seen in HA-7898 (boiling point: 573°C) .

Biological Activity

1-Oxo-1-phenylpropan-2-yl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate is a complex organic compound that exhibits potential biological activities due to its unique structural features. This article explores its biological activity, focusing on its pharmacological properties, synthesis methods, and potential applications.

Structural Characteristics

The compound consists of several key structural components:

- Phenylpropanoyl moiety : Contributes to the compound's lipophilicity and potential receptor interactions.

- Benzoate group : Enhances solubility and may influence enzyme interactions.

- Isoindole derivative : Known for various biological activities, particularly in relation to enzyme inhibition and receptor modulation.

Biological Activities

Preliminary studies suggest that 1-oxo-1-phenylpropan-2-yl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate may exhibit several notable biological activities:

Anti-inflammatory Properties

Compounds with similar structural motifs have been reported to possess anti-inflammatory effects. The isoindole derivatives are particularly interesting due to their ability to inhibit pro-inflammatory cytokines.

Analgesic Effects

Research indicates that similar compounds can act as analgesics by modulating pain pathways. The structural complexity of this compound may enhance its efficacy compared to simpler analogs.

Antitumor Activity

Isoindole derivatives have shown promise in anticancer research. The potential for this compound to inhibit tumor growth or induce apoptosis in cancer cells is an area of active investigation.

Case Studies and Research Findings

A review of the literature reveals several case studies that highlight the biological activity of structurally related compounds:

These studies underscore the potential of isoindole-based compounds in therapeutic applications.

Synthesis Methods

The synthesis of 1-oxo-1-phenylpropan-2-yl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate can be achieved through multi-step organic synthesis techniques. Common methods include:

- Formation of the isoindole core : Utilizing cyclization reactions.

- Esterification : Linking the benzoate group through esterification reactions.

- Final coupling : Combining all components to achieve the final structure.

Q & A

Q. What analytical methods are recommended for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection to assess purity. Optimize mobile phase composition (e.g., acetonitrile/water gradients) to resolve impurities .

- FTIR Spectroscopy: Confirm functional groups (e.g., ester carbonyl at ~1700–1750 cm⁻¹, isoindole dioxo groups at ~1650–1680 cm⁻¹) .

- Single-Crystal X-ray Diffraction (SCXRD): For unambiguous structural confirmation, grow crystals via slow evaporation in polar aprotic solvents (e.g., DMF/ethanol mixtures). Refinement of thermal parameters and hydrogen bonding networks can resolve stereochemical ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Q. What synthetic routes are commonly employed to prepare this compound?

Methodological Answer:

- Esterification: React 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid with 1-oxo-1-phenylpropan-2-ol using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent in anhydrous dichloromethane. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) .

- Purification: Use column chromatography (silica gel, gradient elution) to isolate the ester product. Confirm yield via gravimetric analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. SCXRD) during structural elucidation?

Methodological Answer:

- Dynamic Effects in NMR: If NMR signals suggest conformational flexibility (e.g., broad peaks), perform variable-temperature NMR (VT-NMR) to identify coalescence temperatures and estimate energy barriers .

- Computational Validation: Compare experimental NMR chemical shifts with DFT-calculated shifts (e.g., B3LYP/6-311+G(d,p) level). Discrepancies >0.5 ppm may indicate misassigned stereochemistry .

- SCXRD Refinement: Re-examine crystallographic data for disorder or twinning. Use Hirshfeld surface analysis to validate intermolecular interactions .

Q. What strategies optimize low-yield reactions in the synthesis of this compound?

Methodological Answer:

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to enhance esterification efficiency. Monitor via in situ IR for carbonyl intermediate formation .

- Solvent Effects: Evaluate polar aprotic solvents (DMF, DMSO) to stabilize transition states. For example, DMF increases reaction rates by 30% compared to THF .

- Microwave-Assisted Synthesis: Reduce reaction time from 24 hours to 2 hours under controlled microwave irradiation (80°C, 150 W), improving yield by 15–20% .

Q. What challenges arise in computational modeling of this compound’s stereochemistry and reactivity?

Methodological Answer:

- Conformational Sampling: Use molecular dynamics (MD) simulations (AMBER force field) to explore low-energy conformers of the methanoisoindol ring. Compare with SCXRD torsion angles to validate accuracy .

- Reactivity Predictions: Apply frontier molecular orbital (FMO) theory to identify nucleophilic/electrophilic sites. For example, the dioxo isoindole moiety exhibits high electrophilicity (LUMO = −1.8 eV), making it prone to nucleophilic attack .

- Docking Studies: If targeting biological applications, perform molecular docking (AutoDock Vina) to assess interactions with enzymes (e.g., cyclooxygenase), prioritizing poses with ΔG < −7 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.